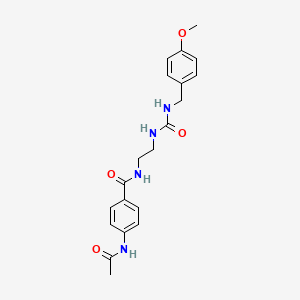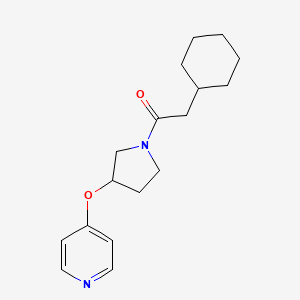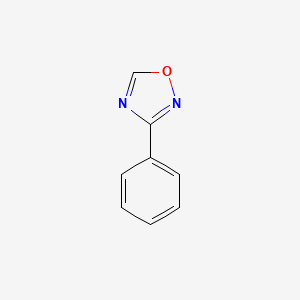
3-Phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2,4-oxadiazole is a heterocyclic compound . It consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . This compound is part of a larger class of compounds known as 1,2,4-oxadiazoles, which are known for their wide range of biological activities .
Synthesis Analysis
1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, can be synthesized through several methods. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the treatment of a precursor with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride and O-arylation .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,2,4-oxadiazole consists of a five-membered ring containing an oxygen atom and two nitrogen atoms . The phenyl group is attached to the 3-position of the oxadiazole ring .Chemical Reactions Analysis
1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, are known for their wide range of chemical reactivity. They can undergo various chemical reactions, including cyclization, nucleophilic alkylation, and O-arylation .Wissenschaftliche Forschungsanwendungen
Chemical Genetics and Apoptosis Induction
3-Phenyl-1,2,4-oxadiazoles have been investigated for their role in apoptosis induction, particularly in cancer research. Cai, Drewe, and Kasibhatla (2006) discuss how chemical genetics has been used to identify small molecules with apoptosis-inducing activities, including 3-aryl-5-aryl-1,2,4-oxadiazoles. These compounds have been associated with the potential for anticancer activity, particularly as tumor vascular disrupting agents. One of the identified molecular targets of these oxadiazoles is the tail-interacting protein 47 (TIP47), an insulin-like growth factor II (IGF II) receptor binding protein (Cai, Drewe, & Kasibhatla, 2006).
Antimicrobial Activity
Ustabaş et al. (2020) synthesized and characterized compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, including a compound related to 3-Phenyl-1,2,4-oxadiazole. These compounds exhibited antimicrobial activities, suggesting their potential use in combating bacterial infections (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Pharmacological Potential
In 2018, Faheem explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to 3-Phenyl-1,2,4-oxadiazole. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, showing varying degrees of efficacy (Faheem, 2018).
Basicity and Protonation
Trifonov et al. (2005) investigated the basicity of a series of 3,5-disubstituted 1,2,4-oxadiazoles, including 3-phenyl-1,2,4-oxadiazoles. Their findings on protonation sites contribute to a deeper understanding of the chemical behavior of these compounds (Trifonov, Volovodenko, Vergizov, Shirinbekov, Gindin, Koren, & Ostrovskii, 2005).
Photoinduced Molecular Rearrangements
Vivona et al. (1997) studied the photochemistry of 1,2,4-oxadiazoles, including the transformation of 3-phenyl-1,2,4-oxadiazole under specific conditions. This research provides insights into the potential applications of these compounds in photochemical processes (Vivona, Buscemi, Asta, & Caronna, 1997).
Genotoxic Activity Evaluation
Leite et al. (2005) evaluated the genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its derivatives. The study helps to assess the safety profile of these compounds, particularly for their anti-inflammatory applications (Leite, Vieira, de M Moreira, Brondani, Srivastava, da Silva, & de Morais Junior, 2005).
Safety And Hazards
3-Phenyl-1,2,4-oxadiazole may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Research into 1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazole, is ongoing. These compounds have shown promise in various areas, including as anti-infective agents , anticancer agents , and potential alternative templates for discovering novel antibacterial agents . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBDWBUEPCGFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

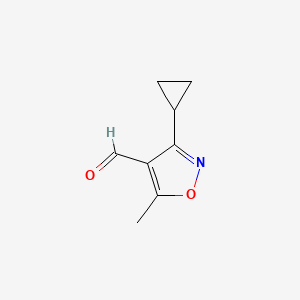
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2793583.png)

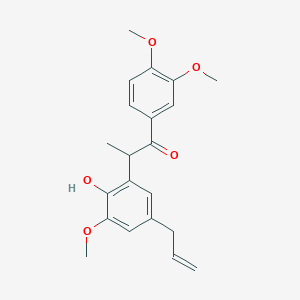
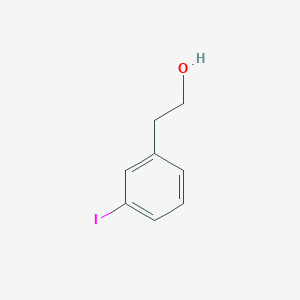

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/no-structure.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2793595.png)
![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)
